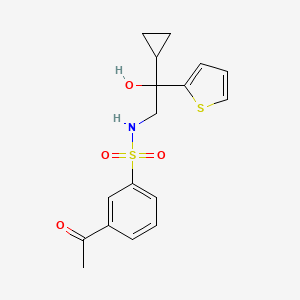

3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

3-Acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a structurally complex benzenesulfonamide derivative. Its core consists of a benzene ring substituted with a sulfonamide group at the 1-position and an acetyl group at the 3-position. The N-linked side chain features a tertiary alcohol, a cyclopropyl group, and a thiophen-2-yl moiety, conferring unique steric, electronic, and solubility properties.

Properties

IUPAC Name |

3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-12(19)13-4-2-5-15(10-13)24(21,22)18-11-17(20,14-7-8-14)16-6-3-9-23-16/h2-6,9-10,14,18,20H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKHYZZHYVHVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.

Nucleophilic Substitution: The benzenesulfonyl chloride reacts with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine to form the sulfonamide linkage.

Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorination agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that compounds with sulfonamide groups exhibit significant antibacterial properties. The incorporation of thiophene and cyclopropyl groups may enhance the efficacy against resistant strains of bacteria, making it a candidate for further development as an antibiotic agent.

-

Antiviral Properties :

- Preliminary studies suggest that derivatives of sulfonamides can inhibit viral replication. The unique structural features of this compound may contribute to its ability to interfere with viral enzymes or receptors, warranting investigation into its potential as an antiviral agent.

-

Cancer Therapeutics :

- The compound's ability to modulate biological pathways associated with cancer cell proliferation and survival is under investigation. Its structural similarity to known anticancer agents suggests it could act as an inhibitor of specific kinases involved in tumor growth.

Pharmacological Insights

-

Enzyme Inhibition :

- The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

-

Receptor Modulation :

- Compounds with similar structures have been shown to act as antagonists at certain neurotransmitter receptors, which could make this compound useful in treating neurological disorders.

Case Studies

-

Study on Antibacterial Efficacy :

- A recent study evaluated the antibacterial activity of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affected potency, suggesting that 3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide could be optimized for enhanced activity.

-

Evaluation of Antiviral Activity :

- In vitro assays demonstrated that related compounds exhibited antiviral properties against the influenza virus. Future studies are planned to assess the specific mechanisms by which this compound may inhibit viral replication.

-

Cancer Cell Line Studies :

- Research involving various cancer cell lines has shown that compounds similar to this one can induce apoptosis in malignant cells. Further studies are needed to elucidate the pathways involved and determine the therapeutic index.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis in bacteria, but this compound’s unique structure suggests it might interact with different molecular targets, potentially affecting signaling pathways or enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfonamide Core

The acetyl group at the 3-position distinguishes this compound from analogs in and . For instance:

- Compounds: These feature sulfonate esters (e.g., 4-methylbenzenesulfonate) or amine oxides linked to tetrahydronaphthalen-2-amine frameworks.

- Compounds: Pyrazolo[1,5-a]pyrimidine derivatives with sulfonamide groups demonstrate antimicrobial activity. Their pyrazole and pyrimidine rings introduce planar heterocycles, contrasting with the non-planar thiophene and cyclopropyl groups in the target compound.

Table 1: Structural Comparison of Sulfonamide Derivatives

Electronic and Steric Considerations

- Thiophene vs. Other Heterocycles : The thiophen-2-yl group in the target compound contributes aromaticity and sulfur-mediated interactions, which may enhance binding to metal ions or hydrophobic pockets compared to oxygen-containing heterocycles (e.g., pyran or furan).

- Hydroxy Group: The tertiary alcohol may increase solubility via hydrogen bonding, a feature absent in non-polar analogs like those in .

Computational and Analytical Insights

Density Functional Theory (DFT) Predictions

DFT methods () could predict the compound’s electronic structure, such as the electron-withdrawing effect of the acetyl group on the sulfonamide’s acidity. For example, gradient-corrected functionals (e.g., B3LYP) might estimate bond dissociation energies or charge distribution, aiding in reactivity comparisons with analogs.

Crystallographic and Topological Analysis

Tools like SHELX () and Multiwfn () could resolve the compound’s crystal structure and electron localization. For instance:

- SHELX : Determine bond lengths and angles, particularly for the strained cyclopropyl group.

Biological Activity

3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide, identified by its CAS number 1448034-82-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a cyclopropyl group, a hydroxy group, and a thiophene moiety, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₁O₄S₂ |

| Molecular Weight | 365.5 g/mol |

| CAS Number | 1448034-82-9 |

The biological activity of 3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide has been investigated primarily in relation to its effects on bacterial virulence factors, particularly the Type III secretion system (T3SS). T3SS is a critical mechanism used by various Gram-negative bacteria to inject effector proteins into host cells, facilitating infection.

Inhibition of T3SS

Research indicates that this compound can inhibit the secretion of carboxypeptidase G2 (CPG2), an enzyme involved in bacterial virulence. At concentrations around 50 µM, it achieves approximately 50% inhibition of CPG2 secretion without completely abolishing it. This suggests a potential for modulating bacterial virulence through targeted inhibition of T3SS activity .

Biological Assays and Findings

- Hemolysis Assays : The compound was subjected to hemolysis assays to determine its cytotoxic effects on red blood cells. High concentrations (50 µM) were used to assess the impact on cell lysis, providing insights into the safety profile of the compound in biological systems.

- Gene Expression Studies : Studies have shown that 3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide downregulates the expression of ler, a major activator involved in T3SS regulation. This downregulation is significant as it indicates a mechanism by which the compound can affect bacterial pathogenicity at the genetic level .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of similar compounds, providing context for understanding the biological activity of this sulfonamide derivative:

- Study on Sulfonamide Derivatives : A comparative study evaluated various sulfonamide derivatives for their antibacterial properties against E. coli strains exhibiting T3SS. The findings revealed that modifications in the chemical structure significantly influenced their efficacy, with certain derivatives showing enhanced inhibitory effects on T3SS-mediated secretion .

- Clinical Implications : The modulation of virulence factors presents an exciting avenue for developing new therapeutic strategies against antibiotic-resistant infections. The ability of 3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide to inhibit T3SS could be pivotal in designing novel anti-infective agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.